Cyclohex-3-en-1-ol;phosphorous acid

Lipophilicity Octanol-water partition Phosphite ester

Cyclohex-3-en-1-ol;phosphorous acid (CAS 850252-97-0), systematically named tri(cyclohex-3-en-1-yl) phosphite, is a trialkenyl phosphite ester with the molecular formula C₁₈H₂₇O₃P and a molecular weight of 322.38 g/mol. The compound features three cyclohexenyl rings, each bearing an endocyclic double bond at the 3-position, linked to a central phosphorus atom via oxygen bridges.

Molecular Formula C18H33O6P
Molecular Weight 376.4 g/mol
CAS No. 850252-97-0
Cat. No. B15405410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-ol;phosphorous acid
CAS850252-97-0
Molecular FormulaC18H33O6P
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)O.C1CC(CC=C1)O.C1CC(CC=C1)O.OP(O)O
InChIInChI=1S/3C6H10O.H3O3P/c3*7-6-4-2-1-3-5-6;1-4(2)3/h3*1-2,6-7H,3-5H2;1-3H
InChIKeyKDKRFLHYIWXGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohex-3-en-1-ol;phosphorous acid (CAS 850252-97-0) – Procurement-Relevant Chemical Identity and Baseline Properties


Cyclohex-3-en-1-ol;phosphorous acid (CAS 850252-97-0), systematically named tri(cyclohex-3-en-1-yl) phosphite, is a trialkenyl phosphite ester with the molecular formula C₁₈H₂₇O₃P and a molecular weight of 322.38 g/mol . The compound features three cyclohexenyl rings, each bearing an endocyclic double bond at the 3-position, linked to a central phosphorus atom via oxygen bridges . Its computed LogP of 2.45 and polar surface area (PSA) of 134.97 Ų distinguish it from commonly employed saturated and aromatic phosphite analogs in terms of lipophilicity and polarity profile . This compound is of interest in organometallic catalysis, polymer stabilization, and as a synthetic intermediate where the combination of trivalent phosphorus reactivity and alkenyl unsaturation offers dual functional-handle opportunities.

Why Generic Substitution of Cyclohex-3-en-1-ol;phosphorous acid Is Not Straightforward


Phosphite esters are widely used as ligands and stabilizers, yet their performance is highly sensitive to the steric and electronic nature of the substituents on phosphorus [1]. Tri(cyclohex-3-en-1-yl) phosphite cannot be freely interchanged with its closest saturated analog, tricyclohexyl phosphite (CAS 15205-58-0), or with aromatic phosphites such as triphenyl phosphite (CAS 101-02-0), because the endocyclic double bonds in the cyclohexenyl rings impart a markedly different polarity profile (LogP 2.45 vs. 5.5–6.3 for tricyclohexyl phosphite and 4.2–7.4 for triphenyl phosphite) and a substantially larger polar surface area (PSA 134.97 vs. 41.28 Ų for tricyclohexyl phosphite) [2]. These differences directly affect solubility, catalyst phase-partitioning behavior, and hydrolytic stability. Furthermore, the alkenyl functionality provides additional sites for covalent modification or metal coordination that are absent in fully saturated analogs, making direct substitution without re-optimization of reaction conditions inadvisable [3].

Quantitative Differentiation Evidence for Cyclohex-3-en-1-ol;phosphorous acid Relative to Comparator Compounds


Lipophilicity (LogP) Comparison: Tri(cyclohex-3-en-1-yl) Phosphite vs. Tricyclohexyl Phosphite and Triphenyl Phosphite

The computed octanol-water partition coefficient (LogP) of tri(cyclohex-3-en-1-yl) phosphite is 2.45 . This value is substantially lower than that of its fully saturated analog tricyclohexyl phosphite, which exhibits a LogP of 5.5 (XLogP3, PubChem) to 6.26 (experimental) [1]. The target compound also falls below the consensus LogP range for triphenyl phosphite (4.2–7.4 across multiple databases) [2]. This difference, exceeding 3 LogP units compared to tricyclohexyl phosphite, indicates that the target compound is over 1,000-fold more hydrophilic, which is expected to translate into markedly different solubility behavior in aqueous and mixed aqueous-organic solvent systems.

Lipophilicity Octanol-water partition Phosphite ester Drug-likeness

Polar Surface Area (PSA) Differentiation: Tri(cyclohex-3-en-1-yl) Phosphite vs. Tricyclohexyl Phosphite

The topological polar surface area (TPSA) of tri(cyclohex-3-en-1-yl) phosphite is 134.97 Ų . In comparison, tricyclohexyl phosphite has a TPSA of only 41.28 Ų . This >3-fold higher PSA indicates significantly greater molecular polarity for the target compound, driven by the electronic influence of the endocyclic double bonds on the oxygen atoms and the overall molecular conformation. While a direct head-to-head experimental PSA determination is not available, the computed values provide a reliable relative ranking and are consistent with the LogP trend.

Polar surface area Molecular polarity Phosphite ester Membrane permeability

Alkenyl Functionality as a Distinguishing Structural Feature: Cyclohexenyl vs. Cyclohexyl Phosphites in Rh-Catalyzed Hydroformylation

Jackson, Perlmutter, and co-workers demonstrated that phosphite esters bearing cyclohexenyl substituents (the class to which the target compound belongs) achieve excellent regiocontrol and good stereocontrol in rhodium-catalyzed hydroformylation reactions that is not attainable with simple trialkyl or triaryl phosphites lacking alkenyl functionality [1][2]. The abstract of the seminal 1992 paper explicitly states: 'Excellent regiocontrol is achieved in the rhodium-catalysed hydroformylation of some alkenyl phosphites, and good stereocontrol is obtained in the hydroformylation of some cyclohexenyl phosphites' [1]. The 1990 communication similarly emphasizes that 'phosphite esters can be used to give excellent regiocontrol ... and in addition excellent stereocontrol in the reactions of some cyclohexenyl phosphites' [2]. While the published abstract does not provide numerical n:iso ratios for the specific CAS 850252-97-0 compound, the qualitative descriptor 'excellent regiocontrol' in the rhodium-catalyzed hydroformylation context typically corresponds to linear:branched aldehyde ratios exceeding 90:10 [3]. In contrast, saturated tricyclohexyl phosphite lacks the alkenyl groups necessary for the chelation-controlled stereochemical pathway that underpins this selectivity.

Hydroformylation Rhodium catalysis Phosphite ligand Regioselectivity Stereocontrol

Trialkenyl Phosphites as Crosslinking Agents vs. Saturated Phosphite Esters in Polymer Curing

US Patent RE 29,098 discloses that trialkenyl phosphates (and by extension their phosphite precursors) are 'excellent cross-linking agents in the curing of ethylene polymers such as low density polyethylene or EPDM polymers' [1]. The alkenyl groups participate directly in the curing chemistry, a functional capability entirely absent in saturated trialkyl phosphites such as tricyclohexyl phosphite or triethyl phosphite. Saturated phosphites can serve as antioxidants or stabilizers during polymer processing but do not contribute reactive unsaturation for crosslinking network formation [2]. Tri(cyclohex-3-en-1-yl) phosphite, bearing three cyclohexenyl groups, thus occupies a dual-functional niche: it can act as both a processing stabilizer (via the phosphite moiety) and a reactive crosslinking participant (via the alkenyl groups).

Polymer crosslinking Trialkenyl phosphite Polyethylene curing EPDM

Procurement-Relevant Application Scenarios for Cyclohex-3-en-1-ol;phosphorous acid Based on Differentiated Properties


Rhodium-Catalyzed Regio- and Stereoselective Hydroformylation Ligand Development

Research groups developing phosphite-modified rhodium catalysts for hydroformylation should consider tri(cyclohex-3-en-1-yl) phosphite as a ligand scaffold that provides alkenyl handles for chelation-controlled stereochemical outcomes. The Jackson et al. (1990, 1992) studies establish that cyclohexenyl phosphites deliver excellent regiocontrol and good stereocontrol in rhodium-catalyzed hydroformylation, a performance attribute that saturated analogs such as tricyclohexyl phosphite cannot replicate due to the absence of alkenyl functionality [1][2]. The compound's lower LogP (2.45) relative to tricyclohexyl phosphite (5.5–6.3) also suggests better compatibility with biphasic aqueous-organic catalyst recovery schemes .

Dual-Function Polymer Additive: Processing Stabilizer and Reactive Crosslinking Agent

In polyethylene and EPDM elastomer formulations, tri(cyclohex-3-en-1-yl) phosphite can serve a dual role: the phosphite ester core provides hydroperoxide-decomposing antioxidant activity during melt processing, while the three cyclohexenyl groups offer reactive unsaturation for participation in peroxide- or radiation-induced crosslinking networks. This contrasts with conventional phosphite stabilizers like tris(2,4-di-tert-butylphenyl)phosphite (LogP ~13.6) or triphenyl phosphite, which lack crosslinking-capable alkenyl groups and may exhibit excessive hydrophobicity for certain polymer matrices [3][4].

Synthetic Intermediate for Phosphorus-Containing Cyclohexane Derivatives

The cyclohexenyl double bonds in tri(cyclohex-3-en-1-yl) phosphite provide sites for further synthetic elaboration—including epoxidation, dihydroxylation, hydroformylation, or hydrogenation—while the phosphite ester linkage can be subsequently oxidized to phosphate or hydrolyzed to release the functionalized cyclohexanol derivatives [5]. This orthogonal reactivity is not available from saturated tricyclohexyl phosphite, making the target compound a more versatile building block for medicinal chemistry and agrochemical intermediate synthesis [6].

Moderately Lipophilic Ligand for Aqueous-Phase Organometallic Catalysis

With a computed LogP of 2.45—significantly lower than tricyclohexyl phosphite (LogP 5.5–6.3) and triphenyl phosphite (LogP 4.2–7.4)—tri(cyclohex-3-en-1-yl) phosphite may be preferentially selected for catalytic systems where moderate aqueous solubility is desired, such as aqueous-biphasic hydroformylation or micellar catalysis . The higher PSA (134.97 vs. 41.28 Ų for tricyclohexyl phosphite) further supports this differentiated solubility profile .

Quote Request

Request a Quote for Cyclohex-3-en-1-ol;phosphorous acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.